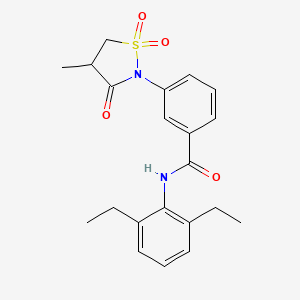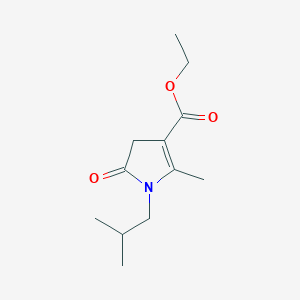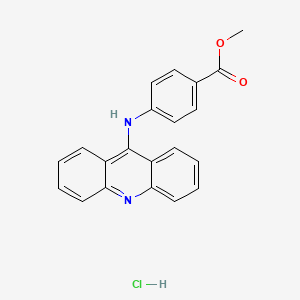![molecular formula C10H9NO3S2 B5079659 {[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B5079659.png)
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenylcarbonyl group, a carbamothioyl group, and a sulfanyl group attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phenylcarbonyl Intermediate: The phenylcarbonyl group can be introduced through the reaction of benzoyl chloride with a suitable nucleophile.
Introduction of Carbamothioyl Group: The carbamothioyl group can be added via the reaction of the phenylcarbonyl intermediate with thiourea under acidic conditions.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound.
Formation of Acetic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The phenylcarbonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The carbamothioyl group may form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their function. The sulfanyl group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: Similar structure but lacks the carbamothioyl and sulfanyl groups.
Thioglycolic Acid: Contains a sulfanyl group but lacks the phenylcarbonyl and carbamothioyl groups.
Benzoylthiourea: Contains the phenylcarbonyl and carbamothioyl groups but lacks the acetic acid backbone.
Uniqueness
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(benzoylcarbamothioylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c12-8(13)6-16-10(15)11-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDZUVYJMRXHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide](/img/structure/B5079579.png)
![N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide](/img/structure/B5079587.png)

![1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5079593.png)

![3-[(allylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5079600.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5079605.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5079608.png)
![(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5079615.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-difluoro-2-pyridinecarboxamide](/img/structure/B5079623.png)

![5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079669.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5079689.png)
